An In-depth Technical Guide to 5-Ethyl-1H-indole-2-carbonyl chloride (CAS 832699-10-2)
An In-depth Technical Guide to 5-Ethyl-1H-indole-2-carbonyl chloride (CAS 832699-10-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 5-Ethyl-1H-indole-2-carbonyl chloride (CAS 832699-10-2) represents a highly valuable, yet sparsely documented, reactive intermediate. As an acyl chloride, it is primed for nucleophilic substitution, enabling the straightforward synthesis of a diverse library of indole-2-carboxamides and esters. This guide provides a comprehensive technical overview of this compound, drawing upon data from its immediate precursor and analogous structures to illuminate its properties, synthesis, reactivity, and potential applications in the advancement of novel therapeutics. While direct experimental data for the title compound is limited in public literature, this document serves as a robust, scientifically-grounded resource for its synthesis and utilization.
Physicochemical and Structural Characteristics
To understand the properties of 5-Ethyl-1H-indole-2-carbonyl chloride, we must first characterize its immediate precursor, 5-Ethyl-1H-indole-2-carboxylic acid. The properties of the target acyl chloride can be largely inferred from this starting material. For comparative context, data for a structurally similar analogue, Ethyl 5-chloro-1H-indole-2-carboxylate, is also presented.
| Property | 5-Ethyl-1H-indole-2-carboxylic acid | 5-Ethyl-1H-indole-2-carbonyl chloride (Inferred) | Ethyl 5-chloro-1H-indole-2-carboxylate |
| CAS Number | 37033-93-5[2] | 832699-10-2 | 4792-67-0[3] |
| Molecular Formula | C₁₁H₁₁NO₂[2] | C₁₁H₁₀ClNO | C₁₁H₁₀ClNO₂[3] |
| Molecular Weight | 189.21 g/mol [2] | 207.66 g/mol | 223.66 g/mol [4] |
| IUPAC Name | 5-ethyl-1H-indole-2-carboxylic acid[2] | 5-ethyl-1H-indole-2-carbonyl chloride | ethyl 5-chloro-1H-indole-2-carboxylate[3] |
| Physical Form | Solid | Presumed Solid | Solid |
| Melting Point | Not specified | Not specified | 166-168 °C[4] |
Synthesis and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic synthesis. The primary challenge lies in performing the reaction without promoting undesired side reactions on the electron-rich indole ring. The use of mild chlorinating agents like oxalyl chloride or thionyl chloride is standard practice.
Recommended Synthetic Protocol
This protocol is adapted from established methods for the synthesis of indole-2-carbonyl chlorides.[5][6] The conversion of 5-Ethyl-1H-indole-2-carboxylic acid to its acyl chloride is efficiently achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Ethyl-1H-indole-2-carboxylic acid (1.0 eq).
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Solvent Addition: Suspend the starting material in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of acid).
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Reagent Addition: While stirring under a nitrogen atmosphere, add oxalyl chloride (3.0 eq) dropwise to the suspension.
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Catalyst Introduction: Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Effervescence (evolution of CO₂ and CO gas) should be observed.
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Reaction Monitoring: Stir the reaction mixture at room temperature or gently warm to 40°C for 1.5-2 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
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Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride.
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Product: The resulting solid is 5-Ethyl-1H-indole-2-carbonyl chloride, which is typically used immediately in the subsequent reaction without further purification due to its reactivity and moisture sensitivity.[5]
Causality and Mechanistic Insight
The Vilsmeier-Haack reagent, formed in situ from oxalyl chloride and DMF, is the active electrophilic species that facilitates the conversion.
Caption: Synthetic workflow and key mechanistic steps.
Reactivity and Handling
Chemical Reactivity
5-Ethyl-1H-indole-2-carbonyl chloride is a bifunctional molecule. Its reactivity is dominated by the highly electrophilic acyl chloride group, while the indole nucleus provides a secondary site for potential reactions.
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Acylation: The primary utility of this compound is as a potent acylating agent. It will react readily with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and water (hydrolysis back to the carboxylic acid). These reactions are typically rapid and high-yielding.
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Indole Ring Reactivity: The indole ring is electron-rich and susceptible to electrophilic attack, preferentially at the C3 position.[7] While the C2 position is blocked, strong electrophiles under harsh conditions could potentially react at other positions on the benzene ring.[8] It is crucial to conduct acylation reactions under conditions that favor nucleophilic attack at the carbonyl carbon over electrophilic attack on the ring.
Caption: Key reactions of the acyl chloride.
Safety and Handling
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Hazard Profile: Based on the precursor, 5-Ethyl-1H-indole-2-carboxylic acid, skin irritation (H315) and serious eye irritation (H319) are expected.[2]
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Acyl Chloride Hazards: As an acyl chloride, the target compound is presumed to be corrosive and a lachrymator. It will react with moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and other nucleophilic solvents to prevent decomposition.
-
Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Applications in Drug Discovery and Development
The strategic value of 5-Ethyl-1H-indole-2-carbonyl chloride lies in its ability to serve as a versatile building block for creating libraries of novel indole derivatives for biological screening. The indole-2-carboxamide moiety is a common feature in many biologically active molecules.
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Scaffold for Inhibitors: Indole-2-carboxylic acid derivatives have been identified as inhibitors for various biological targets, including HIV-1 integrase and Glycogen Synthase Kinase-3β (GSK-3β).[9][10] The title compound provides a direct route to synthesize analogues for structure-activity relationship (SAR) studies against these and other targets.
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Combinatorial Chemistry: Its high reactivity makes it an ideal reagent for parallel synthesis workflows, allowing for the rapid generation of hundreds of distinct amide and ester derivatives by reacting it with diverse amine and alcohol building blocks.
Caption: Logical workflow in drug discovery.
Conclusion
While specific data on 5-Ethyl-1H-indole-2-carbonyl chloride is not abundant, a clear and reliable path for its synthesis and application can be confidently established based on the well-documented chemistry of its precursors and analogues. Its role as a reactive acylating agent makes it a powerful tool for medicinal chemists, enabling the efficient diversification of the indole-2-carboxamide scaffold. This guide provides the necessary technical and safety information to empower researchers to confidently synthesize and utilize this valuable intermediate in the pursuit of novel therapeutic agents.
References
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PubChem. (n.d.). 5-Ethyl-2-indolecarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Molbase. (n.d.). ETHYL 5-CHLORO-1H-INDOLE-2-CARBOXYLATE. Retrieved from [Link]
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ResearchGate. (2025, August 7). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]
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PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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IUCr Journals. (2020, August 31). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
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PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
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Chemspace. (n.d.). 5-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
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Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]
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